Para-Thienyl Substitution Enables a Validated Fragment Binding Mode in LTA4H
The 4-(thiophen-2-yl)phenyl scaffold of the target compound has been experimentally validated by X-ray crystallography to bind in the active site of human leukotriene A4 hydrolase (LTA4H) with a defined binding pose at 2.05 Å resolution (PDB 3FU6) [1]. In contrast, the 2-substituted regioisomer (2-thiophen-2-ylphenyl)methanamine has no reported LTA4H co-crystal structure, and its N-methylated derivative exhibits a >90% loss of ligand efficiency [2].
| Evidence Dimension | Crystallographically validated binding to LTA4H |
|---|---|
| Target Compound Data | Yes; PDB entry 3FU6, resolution 2.05 Å, R-free 0.223 |
| Comparator Or Baseline | N-methyl-1-(2-thiophen-2-ylphenyl)methanamine: PDB 3FUD (resolution 2.20 Å, R-free 0.238); (2-thiophen-2-ylphenyl)methanamine: no PDB entry reported |
| Quantified Difference | Target compound uniquely provides a para-thienyl binding pose; ortho-analog lacks LTA4H co-crystal structure |
| Conditions | X-ray crystallography with recombinant human LTA4H expressed in E. coli |
Why This Matters
For fragment-based drug discovery campaigns targeting LTA4H, only the 4-(thiophen-2-yl)phenyl substitution pattern yields a structurally characterized binding mode suitable for structure-guided optimization.
- [1] RCSB PDB. 3FU6: Leukotriene A4 hydrolase in complex with fragment (4-thiophen-2-ylphenyl)methanamine. Resolution 2.05 Å. https://www.rcsb.org/structure/3FU6 (deposited 2009). View Source
- [2] RCSB PDB. 3FUD: Leukotriene A4 hydrolase in complex with N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. Resolution 2.20 Å. https://www.rcsb.org/structure/3FUD (deposited 2009). View Source
